

A Comprehensive Technical Guide to 2-Fluoro-4-isopropoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Fluoro-4-isopropoxybenzoic acid

Cat. No.: B1304782

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-isopropoxybenzoic acid, identified by the CAS Number 289039-81-2, is a fluorinated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery.^[1] The strategic incorporation of a fluorine atom and an isopropoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in drug development.

Physicochemical and Structural Data

The structural and physical properties of **2-Fluoro-4-isopropoxybenzoic acid** are summarized in the table below. These characteristics are crucial for its application in organic synthesis and for predicting its behavior in biological systems.

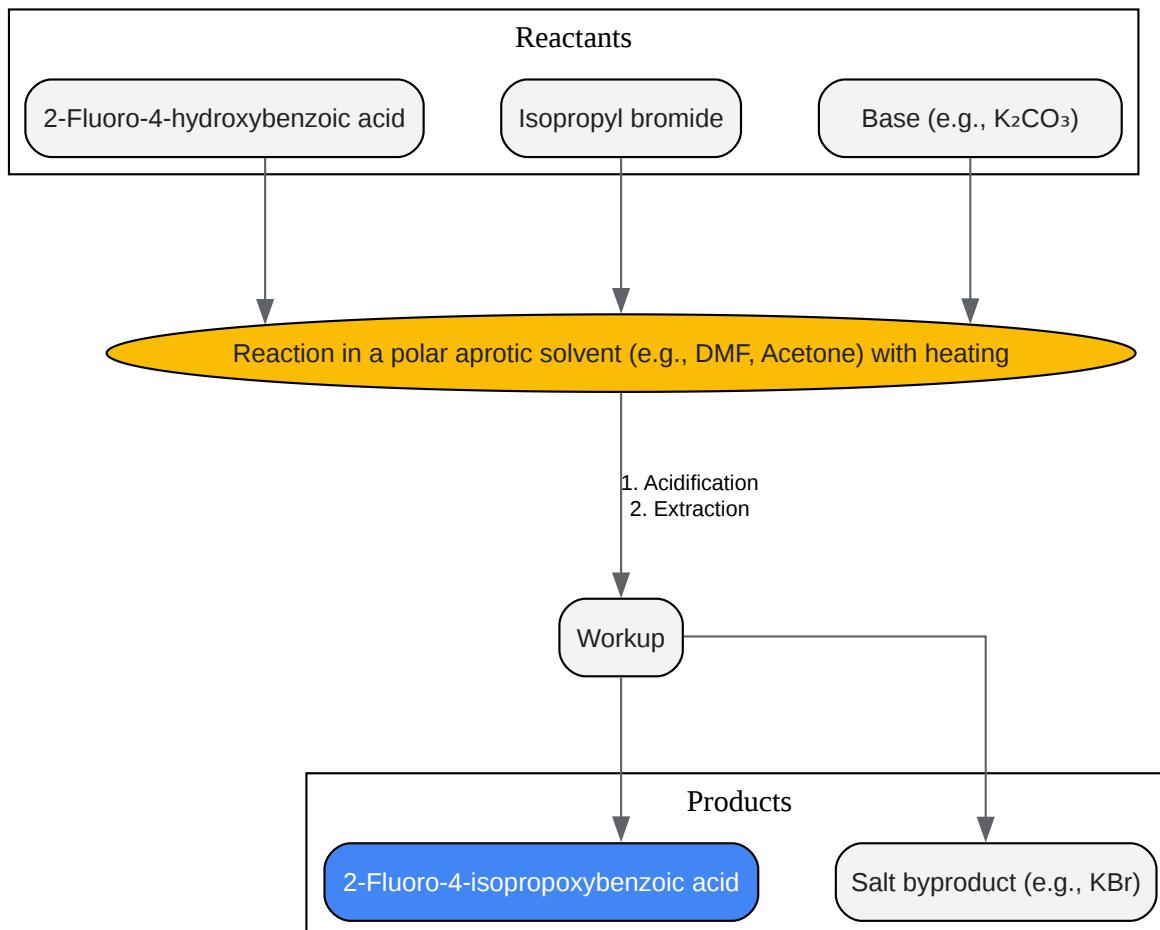
Property	Value
CAS Number	289039-81-2
Molecular Formula	C ₁₀ H ₁₁ FO ₃
Molecular Weight	198.19 g/mol
IUPAC Name	2-fluoro-4-isopropoxybenzoic acid
Appearance	White solid (predicted)
Boiling Point	281.1 ± 20.0 °C at 760 mmHg (Predicted)
Density	1.211 ± 0.06 g/cm ³ (Predicted)
pKa	3.72 ± 0.10 (Predicted)

Synthesis and Experimental Protocols

While a specific, published experimental protocol for the synthesis of **2-Fluoro-4-isopropoxybenzoic acid** is not readily available, a highly plausible and efficient synthetic route involves the Williamson ether synthesis starting from the commercially available 2-fluoro-4-hydroxybenzoic acid. This method is widely used for the preparation of aryl ethers.

Proposed Synthesis of 2-Fluoro-4-isopropoxybenzoic Acid

Reaction Scheme:

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Caption: Proposed synthesis of **2-Fluoro-4-isopropoxybenzoic acid**.

Detailed Experimental Protocol:

Materials:

- 2-Fluoro-4-hydroxybenzoic acid
- Isopropyl bromide (2-bromopropane)

- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- 1 M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzoic acid (1.0 eq).
- Addition of Reagents: Add anhydrous potassium carbonate (2.0-3.0 eq) and anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 10-15 minutes.
- Alkylation: Add isopropyl bromide (1.2-1.5 eq) to the reaction mixture.
- Heating: Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into ice-cold water.
 - Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. A precipitate may form.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash them with water and then with brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure **2-fluoro-4-isopropoxybenzoic acid**.

Applications in Drug Discovery and Medicinal Chemistry

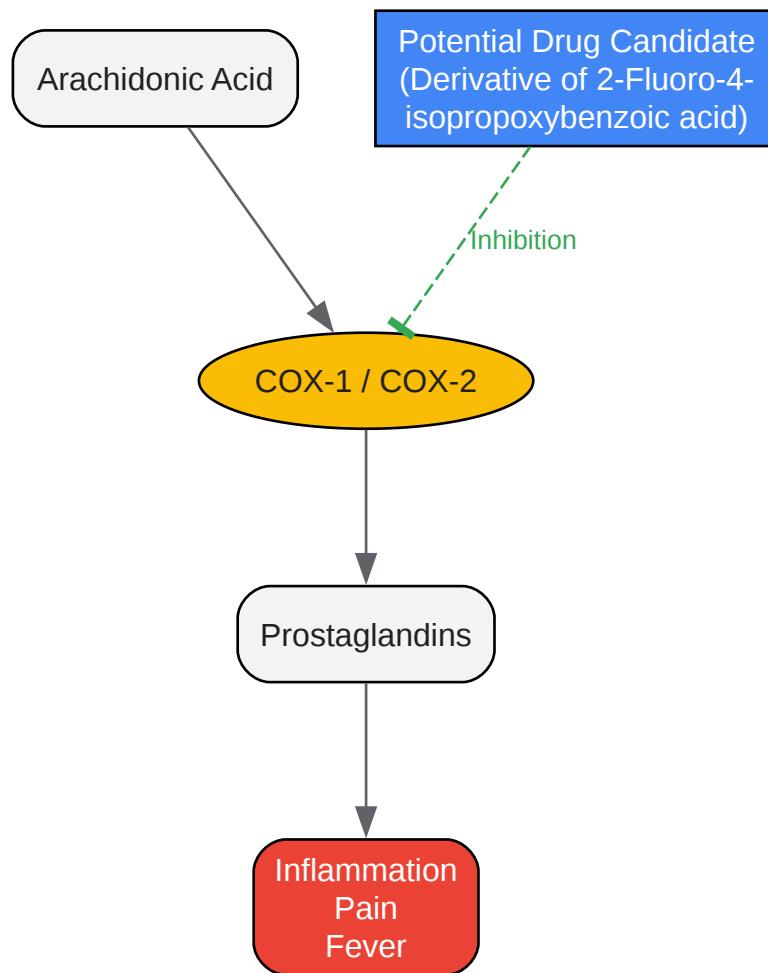
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which can in turn positively affect a compound's pharmacokinetic and pharmacodynamic profile.

While specific biological activities for **2-fluoro-4-isopropoxybenzoic acid** are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Its precursor, 2-fluoro-4-hydroxybenzoic acid, has been used in the synthesis of an immunoadjuvant for cancer immunotherapy.^[2] This suggests that derivatives of **2-fluoro-4-isopropoxybenzoic acid** could be explored for similar applications.

Furthermore, fluorinated benzoic acids are key intermediates in the synthesis of a wide range of pharmaceuticals. For instance, derivatives of 2-fluorobenzoic acid have been investigated as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.

Hypothetical Signaling Pathway Involvement

Given the prevalence of fluorinated aromatic acids in non-steroidal anti-inflammatory drugs (NSAIDs), a plausible, albeit hypothetical, application for a derivative of **2-fluoro-4-isopropoxybenzoic acid** could be in the modulation of inflammatory pathways. The following diagram illustrates a simplified representation of the cyclooxygenase (COX) pathway, a common target for such compounds.

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Caption: Hypothetical inhibition of the COX pathway by a drug candidate.

Conclusion

2-Fluoro-4-isopropoxybenzoic acid is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its unique combination of a fluorinated aromatic ring and a carboxylic acid functional group makes it an attractive starting material for the synthesis of complex molecules with desirable pharmacological properties. While further research is needed to fully elucidate its specific biological activities, the established importance of fluorinated benzoic acids in medicinal chemistry underscores the potential of this compound in the development of next-generation therapeutics.

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References

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